(3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diyl)bis(trichlorosilane)
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Overview
Description
(3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diyl)bis(trichlorosilane): is a specialized organosilicon compound characterized by its unique structure, which includes multiple fluorine atoms and trichlorosilane groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diyl)bis(trichlorosilane) typically involves the reaction of octafluorooctane with trichlorosilane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and toluene. The reaction is often catalyzed by a Lewis acid such as aluminum chloride to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: (3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diyl)bis(trichlorosilane) can undergo several types of chemical reactions, including:
Substitution Reactions: The trichlorosilane groups can be substituted with other nucleophiles, such as alcohols or amines, to form siloxane or silazane derivatives.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.
Condensation Reactions: The silanol groups formed from hydrolysis can further condense to form siloxane linkages, which are important in the formation of silicone-based materials.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out under mild conditions with the use of a base such as triethylamine.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to control the rate of hydrolysis.
Condensation Reactions: Catalysts such as tin or titanium compounds are used to promote the condensation of silanol groups.
Major Products Formed:
Siloxane Derivatives: Formed from substitution reactions with alcohols.
Silazane Derivatives: Formed from substitution reactions with amines.
Silicone-Based Materials: Formed from the condensation of silanol groups.
Scientific Research Applications
Chemistry: In chemistry, (3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diyl)bis(trichlorosilane) is used as a precursor for the synthesis of fluorinated siloxanes and silanes, which are valuable in the development of hydrophobic and oleophobic coatings.
Biology: The compound’s unique properties make it useful in the modification of biological surfaces to create non-stick and anti-fouling surfaces, which are important in biomedical devices and implants.
Medicine: In medicine, the compound is explored for its potential in drug delivery systems, where its ability to form stable, hydrophobic coatings can protect sensitive drug molecules from degradation.
Industry: Industrially, (3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diyl)bis(trichlorosilane) is used in the production of specialty polymers and resins that require high chemical resistance and stability. It is also used in the electronics industry for the fabrication of water-repellent and insulating coatings.
Mechanism of Action
The mechanism of action of (3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diyl)bis(trichlorosilane) involves its ability to form strong covalent bonds with various substrates through its trichlorosilane groups. These groups can react with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. The presence of fluorine atoms imparts hydrophobic and oleophobic properties to the compound, making it highly resistant to water and oil.
Comparison with Similar Compounds
1,8-Diiodo-3,3,4,4,5,5,6,6-Octafluorooctane: Similar in structure but contains iodine atoms instead of trichlorosilane groups.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Contains hydroxyl groups instead of trichlorosilane groups.
2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol: Contains additional fluorine atoms and hydroxyl groups.
Uniqueness: The uniqueness of (3,3,4,4,5,5,6,6-Octafluorooctane-1,8-diyl)bis(trichlorosilane) lies in its combination of fluorine atoms and trichlorosilane groups, which provide both hydrophobic properties and the ability to form strong covalent bonds with various substrates. This makes it particularly valuable in applications requiring durable, water-repellent coatings and materials.
Properties
CAS No. |
193622-77-4 |
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Molecular Formula |
C8H8Cl6F8Si2 |
Molecular Weight |
525.0 g/mol |
IUPAC Name |
trichloro-(3,3,4,4,5,5,6,6-octafluoro-8-trichlorosilyloctyl)silane |
InChI |
InChI=1S/C8H8Cl6F8Si2/c9-23(10,11)3-1-5(15,16)7(19,20)8(21,22)6(17,18)2-4-24(12,13)14/h1-4H2 |
InChI Key |
FAMNBMOQYLQNEL-UHFFFAOYSA-N |
Canonical SMILES |
C(C[Si](Cl)(Cl)Cl)C(C(C(C(CC[Si](Cl)(Cl)Cl)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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